molecular formula C15H16BrNO2 B2405764 N-(2-bromo-4-methylphenyl)-3-(5-methylfuran-2-yl)propanamide CAS No. 890602-03-6

N-(2-bromo-4-methylphenyl)-3-(5-methylfuran-2-yl)propanamide

Cat. No.: B2405764
CAS No.: 890602-03-6
M. Wt: 322.202
InChI Key: UBZVNXILWWDCGM-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-3-(5-methylfuran-2-yl)propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, as well as a furan ring with a methyl substituent

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving amide bonds.

Medicine:

    Drug Development: Its structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Industry:

    Material Science: The compound can be used in the development of new materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-3-(5-methylfuran-2-yl)propanamide typically involves the following steps:

    Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce a bromine atom at the 2-position.

    Furan Ring Formation: The brominated intermediate is then reacted with a suitable furan derivative to form the furan ring.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with a propanamide derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Dehalogenated compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-3-(5-methylfuran-2-yl)propanamide involves its interaction with specific molecular targets. The bromine and furan rings may facilitate binding to enzymes or receptors, leading to modulation of their activity. The amide bond plays a crucial role in stabilizing the compound’s structure and enhancing its interaction with biological molecules.

Comparison with Similar Compounds

  • N-(2-chloro-4-methylphenyl)-3-(5-methylfuran-2-yl)propanamide
  • N-(2-bromo-4-ethylphenyl)-3-(5-methylfuran-2-yl)propanamide
  • N-(2-bromo-4-methylphenyl)-3-(5-ethylfuran-2-yl)propanamide

Uniqueness: N-(2-bromo-4-methylphenyl)-3-(5-methylfuran-2-yl)propanamide is unique due to the specific combination of bromine and methyl substituents on the phenyl and furan rings, respectively. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-3-(5-methylfuran-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2/c1-10-3-7-14(13(16)9-10)17-15(18)8-6-12-5-4-11(2)19-12/h3-5,7,9H,6,8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZVNXILWWDCGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC2=CC=C(O2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201328649
Record name N-(2-bromo-4-methylphenyl)-3-(5-methylfuran-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198726
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

890602-03-6
Record name N-(2-bromo-4-methylphenyl)-3-(5-methylfuran-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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